Product packaging for 1-Ethyl-3-(methylthio)benzene(Cat. No.:CAS No. 66794-12-5)

1-Ethyl-3-(methylthio)benzene

Cat. No.: B3356475
CAS No.: 66794-12-5
M. Wt: 152.26 g/mol
InChI Key: DSDAKTYVXFUEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethyl-3-(methylthio)benzene (CAS Number: 66794-12-5) is an organic sulfur compound with the molecular formula C9H12S and a molecular weight of 152.26 g/mol . This chemical is characterized by a density of 1.0±0.1 g/cm³ and a boiling point of 221.4±0.0 °C at 760 mmHg . Researchers should note that it has a flash point of 86.5±0.3 °C and should be handled with appropriate safety precautions . As a benzene derivative with both ethyl and methylthio functional groups, it serves as a valuable building block in organic synthesis and materials science research. Sulfur-containing aromatic compounds like this one are of significant interest in the study of aroma and flavor chemistry, as they are known to be key contributors to the scent profiles of various fruits and food products, even at low concentrations . Available for supply by various chemical suppliers, it is exclusively intended for laboratory research and development purposes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12S B3356475 1-Ethyl-3-(methylthio)benzene CAS No. 66794-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAKTYVXFUEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Ethyl 3 Methylthio Benzene and Its Derivatives

C-S Bond Formation Strategies in Aryl Thioether Synthesis

The construction of the carbon-sulfur (C-S) bond is a pivotal transformation in organic synthesis, providing access to a wide array of valuable aryl thioethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of 1-Ethyl-3-(methylthio)benzene, a representative aryl thioether, can be achieved through various C-S bond formation strategies, broadly categorized into metal-catalyzed cross-coupling reactions and classical substitution methods.

Metal-Catalyzed Cross-Coupling Approaches (e.g., C(sp²)-S bond formation)

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the efficient formation of C(sp²)-S bonds, offering mild reaction conditions and broad functional group tolerance. nih.gov Palladium, copper, and nickel are the most commonly employed metals for this purpose. nih.govacsgcipr.org

The general mechanism for metal-catalyzed thiolation involves the oxidative addition of an aryl halide or sulfonate to a low-valent metal center, followed by coordination of a thiol or its corresponding thiolate. acsgcipr.org Subsequent reductive elimination yields the desired aryl thioether and regenerates the active catalyst. acsgcipr.org The choice of ligand is critical for the success of these reactions, with phosphines, carbenes, and nitrogen-based ligands being widely used to modulate the reactivity and stability of the metal catalyst. acsgcipr.org

Palladium-Catalyzed C-S Coupling: Palladium catalysts, particularly in combination with bulky, electron-rich phosphine (B1218219) ligands like Josiphos, have demonstrated high efficiency in coupling aryl chlorides with thiols, even at very low catalyst loadings. nih.gov These reactions exhibit excellent functional group tolerance, accommodating sensitive groups such as unprotected phenols, carboxylic acids, and anilines. nih.gov

Copper-Catalyzed C-S Coupling: Copper-catalyzed methods, often referred to as Ullmann-type couplings, have been refined to operate under milder conditions through the use of appropriate ligands. acsgcipr.org Copper(I) iodide (CuI) and copper(II) oxide (Cu₂O) are common copper sources. organic-chemistry.org For instance, the coupling of aryl iodides with thiophenols can be achieved with low amounts of ligand-free CuI, showcasing good chemoselectivity. organic-chemistry.org

Nickel-Catalyzed C-S Coupling: Nickel catalysts offer a cost-effective alternative to palladium for C-S bond formation. Nickel(II) complexes can effectively catalyze the cross-coupling of aryl iodides with thiols. researchgate.net Furthermore, nickel catalysts have been shown to facilitate the arylation of disulfides. nih.gov

Catalyst SystemAryl SourceSulfur SourceKey Features
Palladium/JosiphosAryl chloridesThiolsHigh turnover numbers, excellent functional group tolerance. nih.gov
Copper(I) iodideAryl iodidesThiophenolsMild conditions, good chemoselectivity. organic-chemistry.org
Nickel(II) chlorideAryl iodidesThiolsCost-effective, ligand-free options available. researchgate.net

Electrophilic Thiolation and Nucleophilic Aromatic Substitution of Benzene (B151609) Ring

Beyond metal catalysis, classical methods such as electrophilic thiolation and nucleophilic aromatic substitution (SNAAr) provide viable routes to aryl thioethers.

Electrophilic Thiolation: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur species. While direct electrophilic thiolation of benzene derivatives can be challenging, it is a potential pathway. The development of new electrophilic sulfur reagents continues to expand the scope of this method. rsc.org

Nucleophilic Aromatic Substitution (SNAAr): The SNAAr reaction is a powerful tool for the synthesis of aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.netjst.go.jp In this reaction, a nucleophilic thiol or thiolate displaces a leaving group (typically a halide) on the aromatic ring. jst.go.jp The reaction proceeds via a Meisenheimer complex intermediate. jst.go.jpresearchgate.net

Recent advancements have focused on developing milder conditions for SNAAr reactions. For instance, the use of potassium carbonate as a base in dimethylacetamide (DMAc) allows for the reaction of thiols with electron-poor aryl halides at room temperature to 60 °C. rsc.org Additionally, less toxic and odorless disulfides can be used as nucleophiles in the presence of a base like potassium tert-butoxide. jst.go.jpnih.gov

Reaction TypeSubstrate RequirementsReagentsKey Features
Electrophilic ThiolationElectron-rich areneElectrophilic sulfur reagentDirect functionalization of the C-H bond.
Nucleophilic Aromatic Substitution (SNAAr)Electron-deficient arene with a good leaving groupThiol/thiolate or disulfide/baseOften proceeds under mild conditions, avoids transition metals. researchgate.netjst.go.jp

Regioselective Functionalization of the Ethyl and Methylthio Moieties

The ethyl and methylthio groups on the this compound scaffold offer opportunities for further synthetic modifications. Regioselective functionalization of these moieties allows for the introduction of diverse chemical handles, expanding the molecular complexity and potential applications of the core structure.

Selective Alkylation and Acylation Reactions

Alkylation: Selective alkylation can occur at either the sulfur atom or the aromatic ring, depending on the reaction conditions and the nature of the electrophile. Alkylation of the sulfur atom in aryl thioethers can lead to the formation of sulfonium (B1226848) salts. Recent studies have explored visible light/copper catalysis for the site-selective alkylation of silyl (B83357) enol ethers with arylsulfonium salts, providing access to aryl alkyl thioethers. rsc.org Another approach involves a two-step sequence of aryl thianthrenation followed by reductive alkylation for the site-selective C-H alkylation of complex arenes. acs.org

Acylation: Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. The electron-donating nature of the ethyl and methylthio groups in this compound would direct acylation to the ortho and para positions relative to these substituents. libretexts.org Conversely, methods for the acylation at the sulfur atom are less common but could potentially proceed through the formation of an ylide intermediate.

FunctionalizationReagents and ConditionsExpected Products
S-AlkylationAlkyl halidesAryl alkyl sulfonium salts
C-Alkylation (Aromatic Ring)Alkyl halides, Lewis acidAlkylated aryl thioethers
C-Acylation (Aromatic Ring)Acyl halides/anhydrides, Lewis acidAcylated aryl thioethers

Oxidation and Reduction Chemistry of the Sulfur Center

The sulfur atom in this compound can exist in various oxidation states, primarily as a thioether, sulfoxide (B87167), or sulfone. The interconversion between these states through oxidation and reduction reactions is a fundamental aspect of its chemistry.

Oxidation: The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally friendly choice. acs.orgorganic-chemistry.org The selectivity of the oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and reaction conditions. For example, scandium triflate has been shown to be an efficient catalyst for the hydrogen peroxide-mediated mono-oxidation of alkyl-aryl sulfides to sulfoxides with high chemoselectivity. organic-chemistry.org Hypochlorite is another potent oxidant capable of rapidly oxidizing thioethers. acs.orgnih.gov

Reduction: The reduction of aryl sulfoxides back to aryl thioethers is also a synthetically useful transformation. Various reducing agents can accomplish this, including iodide ions in acidic solutions and combinations of reagents like triflic anhydride (B1165640) and potassium iodide. organic-chemistry.orgacs.orgtandfonline.com A system of indium and pivaloyl chloride at room temperature can also deoxygenate sulfoxides to the corresponding sulfides in high yields. organic-chemistry.org The reduction of aryl sulfones to sulfoxides is generally more challenging. thieme-connect.de

TransformationReagentsProduct
Thioether to SulfoxideHydrogen peroxide, Sc(OTf)₃Aryl sulfoxide
Thioether to SulfoneStronger oxidizing agents (e.g., excess H₂O₂)Aryl sulfone
Sulfoxide to ThioetherIndium/pivaloyl chloride; Triflic anhydride/KIAryl thioether
Sulfone to SulfoxideSodium borohydride/alumina (after activation)Aryl sulfoxide

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of aryl thioethers, including this compound, is an area of growing importance. This involves the development of more sustainable and environmentally benign synthetic methods. acsgcipr.org

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water is a significant goal. Copper-catalyzed C-S coupling reactions have been successfully carried out in water. researchgate.nethep.com.cn

Catalyst Reusability: The development of heterogeneous catalysts that can be easily recovered and reused is a key principle of green chemistry. Magnetically retrievable nanocatalysts, for example, have been employed for the synthesis of diarylthioethers. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is crucial. Thiol-free methods for thioether synthesis, such as those using xanthates as thiol surrogates, contribute to better atom economy and avoid the use of malodorous thiols. mdpi.comresearchgate.net

Use of Safer Reagents: Replacing hazardous reagents with safer alternatives is a primary goal. For instance, using stable and odorless sodium thiosulfate (B1220275) as a sulfur source in copper-catalyzed reactions provides a safer alternative to volatile and toxic thiols. organic-chemistry.org

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, reduces energy consumption. Microwave-promoted C-S bond formation is one such approach that can accelerate reactions. organic-chemistry.org

Green Chemistry PrincipleApplication in Aryl Thioether SynthesisExample
Use of Greener SolventsC-S coupling reactions in water.CuSO₄-catalyzed coupling of thiols and aryl boronic acids in water. researchgate.nethep.com.cn
Catalyst ReusabilityEmployment of magnetically separable nanocatalysts.CoFe₂O₄@L-asparagine anchored Cu, Ni nanocatalyst for C-S coupling. nih.gov
Atom EconomyUse of thiol-free sulfur surrogates.Synthesis of thioethers using xanthates. mdpi.com
Safer ReagentsReplacement of toxic thiols with odorless alternatives.Use of sodium thiosulfate (Na₂S₂O₃) as a sulfur source. organic-chemistry.org
Energy EfficiencyMicrowave-assisted synthesis.Microwave-promoted Cu₂O-catalyzed C-S bond formation. organic-chemistry.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Electrophilic and Nucleophilic Aromatic Substitution on Thioanisole (B89551) Derivatives

Electrophilic Aromatic Substitution (EAS)

The most common reactions for benzene (B151609) and its derivatives are electrophilic aromatic substitution (EAS) reactions. total-synthesis.com These reactions proceed via a two-step mechanism: an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commsu.edu The rate and regioselectivity of EAS are significantly influenced by the substituents already present on the ring. wikipedia.org

Substituents that donate electron density to the ring increase its nucleophilicity and accelerate the reaction, classifying them as "activating groups". masterorganicchemistry.comlibretexts.org Conversely, electron-withdrawing groups deactivate the ring. masterorganicchemistry.com In 1-ethyl-3-(methylthio)benzene, both the ethyl (-CH₂CH₃) and methylthio (-SCH₃) groups are activating.

Ethyl Group : As an alkyl group, it is a weak activator and directs incoming electrophiles to the ortho and para positions. This is due to a combination of the electron-donating inductive effect and hyperconjugation, which stabilize the cationic sigma complex intermediate. libretexts.org

Methylthio Group : The -SCH₃ group in thioanisole is also an ortho, para-director and an activating group. rsc.org While sulfur is more electronegative than carbon, its lone pairs of electrons can be donated to the aromatic ring through resonance, which outweighs its inductive electron-withdrawing effect. pearson.com This resonance donation effectively stabilizes the intermediate carbocation during ortho and para attack. However, the -SCH₃ group is a less powerful activator than the analogous methoxy (B1213986) (-OCH₃) group because sulfur's 3p orbitals have a less effective overlap with the 2p orbitals of the benzene ring's carbon atoms compared to oxygen's 2p orbitals. pearson.com

In this compound, the two groups are positioned meta to each other. Their directing effects are therefore reinforcing, strongly favoring substitution at positions 2, 4, and 6, which are ortho or para to both substituents. lumenlearning.comyoutube.com However, position 2 is sterically hindered by being flanked by both the ethyl and methylthio groups. youtube.com Consequently, electrophilic attack occurs predominantly at positions 4 and 6.

The activating nature of the methylthio group is quantified by its partial rate factor, a measure of reactivity at a specific position relative to benzene.

Substituent (X) in C₆H₅XPositionPartial Rate Factor (Protodesilylation)
-SMe (Thioanisole)ortho18.4
-SMe (Thioanisole)para65.2
-SH (Thiophenol)ortho4.42
-SH (Thiophenol)para11.3
-OH (Phenol)ortho3720

Table 1: Partial rate factors for the protodesilylation of various aromatic compounds, demonstrating the activating effect of the -SMe group. Data sourced from rsc.org.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is generally unfavorable for electron-rich aromatic systems like this compound. The SNAr reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to activate the ring towards nucleophilic attack by making it more electrophilic and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

The ethyl and methylthio groups are electron-donating, which increases the electron density of the ring. This property deactivates the ring towards attack by nucleophiles and would destabilize the negatively charged Meisenheimer complex, making the SNAr mechanism energetically unfavorable. youtube.comyoutube.com

Radical Intermediates in Transformations of the Ethyl and Methylthio Groups

Reactions involving this compound can also proceed through radical mechanisms, particularly at the substituent groups.

Transformations of the Ethyl Group : The ethyl group possesses benzylic hydrogens at the carbon atom directly attached to the aromatic ring. These hydrogens are particularly susceptible to abstraction by radicals because the resulting benzylic radical is resonance-stabilized by the aromatic ring. msu.edumsu.edu This reactivity allows for selective transformations of the ethyl side-chain. For example, side-chain halogenation can be achieved using reagents like N-bromosuccinimide (NBS), which involves a free radical chain reaction. youtube.com Furthermore, strong oxidizing agents, such as hot potassium permanganate, can oxidize the alkyl side-chain, a process that is initiated by radical attack at the benzylic position. msu.edu The initial phase of oxidation by hydroxyl radicals (HO•) can also involve hydrogen abstraction from the alkyl group. nih.gov

Transformations of the Methylthio Group : The sulfur atom of the methylthio group is also susceptible to radical attack. The reaction of thioanisole with hydroxyl radicals can proceed through radical addition to the thioether functionality. researchgate.net A key transformation of the methylthio group is its oxidation to form a sulfoxide (B87167) and subsequently a sulfone. While these oxidations can occur through non-radical pathways like direct oxygen atom transfer, radical intermediates can also be involved. nih.govrsc.org Pulse radiolysis studies have been used to generate and study the structures of thioanisole radical cations, which are key transient species in certain redox reactions. researchgate.net The formation of these radical intermediates is a critical step in understanding the degradation and transformation pathways of thioanisole derivatives in various chemical and biological systems. nih.govresearchgate.net

Investigation of Intermediate Species and Transition States

The study of transient intermediates and transition states is fundamental to understanding the reaction mechanisms of this compound.

Arenium Ion (Sigma Complex) Intermediates : In electrophilic aromatic substitution, the key intermediate is the arenium ion. msu.edu The stability of this cation determines the regioselectivity of the reaction. For this compound, electrophilic attack at the 4- or 6-positions yields the most stable arenium ions. This enhanced stability is due to the ability of both the ethyl and methylthio groups to delocalize the positive charge. The methylthio group is particularly effective at stabilizing an adjacent positive charge through resonance, where one of sulfur's lone pairs can form a π-bond with the ring. libretexts.org The ethyl group provides stabilization through hyperconjugation and its weak inductive effect. libretexts.org Drawing the resonance structures for the arenium ion intermediates clearly shows that attack at the ortho and para positions allows for a greater degree of charge delocalization onto the activating substituents compared to meta attack.

Meisenheimer Complex Intermediates : In the hypothetical case of nucleophilic aromatic substitution, the intermediate would be a negatively charged Meisenheimer complex. wikipedia.org As previously noted, the electron-donating nature of the ethyl and methylthio groups would destabilize this anionic intermediate, making its formation highly unfavorable. The presence of multiple electron-withdrawing groups is typically required to stabilize a Meisenheimer complex enough for it to be isolated or observed. youtube.com

Radical Intermediates : As discussed in section 3.2, benzylic radicals and sulfur-centered radical cations are important intermediates in other transformations. msu.eduresearchgate.net These species are often highly reactive and are studied using techniques such as pulse radiolysis and radical trapping experiments, which can provide evidence for their existence even if they cannot be isolated. researchgate.netcsbsju.edu

Transition States : Modern computational chemistry allows for the investigation of transition state structures and energies. For related reactions, such as the oxidation of thioanisole, computational simulations have been used to probe the geometries of transition states for processes like oxygen atom transfer from an oxidant to the sulfur atom. acs.org Such studies provide detailed insight into the reaction coordinates and activation barriers, helping to distinguish between different possible mechanistic pathways. acs.org Similarly, the protonation of thioanisole derivatives by strong acids has been shown to form Wheland intermediates (arenium ions), which can be characterized spectroscopically. tandfonline.com

Sophisticated Spectroscopic and Structural Characterization Techniques

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise atomic connectivity and three-dimensional structure of organic compounds in solution and the solid state.

2D-NMR Techniques: For a molecule with the complexity of 1-Ethyl-3-(methylthio)benzene, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information. However, two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the ethyl group and the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range correlations between protons and carbon atoms, respectively. This would definitively connect the ethyl and methylthio groups to the benzene (B151609) ring at the 1 and 3 positions.

Solid-State NMR (ssNMR): In instances where the compound or its derivatives are crystalline or amorphous solids, solid-state NMR can provide invaluable insights. nih.gov ssNMR is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov For derivatives of this compound, ³³S NMR could be particularly informative, offering direct insight into the local environment of the sulfur atom, although its application can be challenging due to the quadrupolar nature of the ³³S nucleus. mdpi.com

A hypothetical ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the methyl protons of the methylthio group. The splitting patterns and chemical shifts would be indicative of their electronic environments and neighboring protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. For the related isomer, Benzene, 1-(ethylthio)-3-methyl- , some spectral data is available. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard substituent effects and may vary from experimental data.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3125 - 130
Aromatic C-S-~138
Aromatic C-Ethyl-~144
-CH₂- (Ethyl)~2.6~29
-CH₃ (Ethyl)~1.2~15
-S-CH₃~2.5~16

Advanced Mass Spectrometry Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis. wikipedia.org Advanced MS techniques can also be employed to study reaction mechanisms and ion chemistry in the gas phase. core.ac.ukcore.ac.uk

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion, followed by characteristic fragmentation patterns. ruc.dk Common fragmentation pathways for alkylthiobenzenes include cleavage of the C-S bond and rearrangements. The fragmentation of the molecular ion can provide valuable information about the stability of different parts of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Techniques such as collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to probe the structure of selected ions in detail. sfrbm.org By systematically varying the collision energy, a breakdown graph can be constructed, providing insights into the energetics of different fragmentation channels. Isotopic labeling studies, for instance, substituting specific hydrogen atoms with deuterium, can be instrumental in elucidating complex rearrangement mechanisms.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
152[M]⁺Molecular Ion
137[M - CH₃]⁺Loss of a methyl radical from the ethyl group or methylthio group
123[M - C₂H₅]⁺Loss of an ethyl radical
105[C₇H₅S]⁺Cleavage of the ethyl group and rearrangement
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govnih.govmdpi.com These techniques are highly sensitive to molecular structure, symmetry, and bonding, making them ideal for conformational analysis and studying intermolecular interactions.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the benzene ring, the ethyl group, and the methylthio group. For instance, C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while those of the alkyl groups will appear in the 3000-2850 cm⁻¹ range. materialsciencejournal.org The C-S stretching vibration would likely be observed in the fingerprint region, typically around 700-600 cm⁻¹.

By comparing experimental spectra with theoretical calculations based on Density Functional Theory (DFT), different stable conformers of the molecule can be identified. conicet.gov.ar The relative intensities of certain vibrational bands can change with temperature, providing information about the relative stabilities of the conformers. Furthermore, shifts in vibrational frequencies upon changes in solvent or concentration can be used to probe intermolecular interactions such as hydrogen bonding or van der Waals forces.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (FT-IR)Expected Wavenumber Range (cm⁻¹) (Raman)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
C=C Ring Stretch1600 - 14501600 - 1450
C-H Bending1470 - 13701470 - 1370
C-S Stretch700 - 600700 - 600

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.info While obtaining a suitable single crystal of this compound might be challenging as it is likely a liquid at room temperature, this technique could be applied to its solid derivatives or co-crystals.

A successful crystallographic analysis would provide accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding packing effects and specific intermolecular interactions, such as C-H···π or sulfur-aromatic interactions, which can influence the physical properties of the material. The crystal structure would also reveal the symmetry of the molecule in the solid state and the nature of the unit cell.

Electronic Absorption and Emission Spectroscopy for Excited State Properties

Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy are used to investigate the electronic transitions and excited state properties of molecules. rsc.org The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The presence of the sulfur atom with its lone pair of electrons can influence the electronic transitions, potentially causing a red-shift in the absorption bands compared to ethylbenzene.

Fluorescence spectroscopy can provide information about the lowest singlet excited state (S₁). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. The presence of the sulfur atom can enhance intersystem crossing to the triplet state, potentially leading to phosphorescence at low temperatures. Studying the excited state properties is crucial for understanding the photochemistry and photophysics of the molecule, which is relevant for applications in materials science and photobiology. nih.govresearchgate.net

Interactive Data Table: Expected Electronic Spectroscopy Properties for this compound

Spectroscopic ParameterExpected Range/ValueInformation Gained
λmax (UV-Vis)260 - 280 nmElectronic transitions of the aromatic system
Molar Absorptivity (ε)100 - 1000 L mol⁻¹ cm⁻¹Probability of electronic transition
Emission Maximum (Fluorescence)280 - 320 nmEnergy of the lowest singlet excited state
Fluorescence Quantum YieldLow to moderateEfficiency of fluorescence emission
PhosphorescencePotentially observable at low temperaturesInformation about the triplet excited state

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study on 1-Ethyl-3-(methylthio)benzene would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to perform geometry optimization and calculate various electronic properties.

HOMO-LUMO Orbital Analysis and Energy Gap Determination

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the sulfur atom, while the LUMO would be distributed over the aromatic system.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Parameter Expected Energy Range (eV)
EHOMO -5.0 to -7.0
ELUMO -0.5 to -2.0
Energy Gap (ΔE) 3.0 to 6.5

Note: This table is illustrative and not based on actual published data for this compound.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

An MESP map illustrates the charge distribution on the molecule's surface. It uses a color scale to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the sulfur atom and the π-system of the benzene ring, indicating these as likely sites for interaction with electrophiles.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can predict spectroscopic data. Theoretical ¹H and ¹³C NMR chemical shifts are calculated and often compared to experimental values to validate the computational model. Vibrational frequencies from DFT correspond to infrared (IR) and Raman spectra, helping to assign experimental peaks to specific molecular vibrations, such as C-H stretches, aromatic ring modes, and C-S vibrations.

Conformational Analysis and Potential Energy Surface Studies

This involves studying the different spatial arrangements (conformations) of the molecule and their relative energies. For this compound, this would primarily involve the rotation around the bonds connecting the ethyl and methylthio groups to the benzene ring. By calculating the energy for each rotational angle, a potential energy surface can be generated, identifying the most stable (lowest energy) conformation.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can model the mechanism of chemical reactions involving this compound. For instance, a reaction like electrophilic aromatic substitution could be modeled to determine the most likely pathway (ortho, meta, or para attack). This involves locating the transition state structure for each pathway and calculating its energy (the activation energy), which helps predict the reaction's feasibility and regioselectivity.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound in a solvent (like water or an organic solvent) would provide insights into its solvation, diffusion, and how it interacts with its environment. This would help in understanding its macroscopic properties based on its molecular-level behavior.

Table 2: List of Compounds Mentioned

Compound Name

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations

Theoretical and computational chemistry investigations play a crucial role in understanding the nonlinear optical (NLO) properties of organic molecules. These studies provide insights into the relationship between molecular structure and NLO response, guiding the design of new materials for photonic and optoelectronic applications. For substituted benzene derivatives, computational methods such as Density Functional Theory (DFT) are frequently employed to calculate key parameters that govern their NLO behavior, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

The NLO response of a molecule is determined by how its electron cloud interacts with an external electric field. Molecules with large differences in electron distribution, often achieved through the strategic placement of electron-donating and electron-withdrawing groups on a π-conjugated system like a benzene ring, tend to exhibit significant NLO properties. The first hyperpolarizability (β) is a measure of the second-order NLO response and is of particular interest for applications such as second-harmonic generation.

While direct computational studies on the NLO properties of this compound are not extensively available in the reviewed literature, the principles and methodologies for such investigations are well-established for analogous benzene derivatives. For instance, studies on chloro-substituted benzaldehydes have demonstrated the use of DFT calculations with the B3LYP functional and a 6-31G'(d,p) basis set to determine their first-order hyperpolarizability. mdpi.com Such calculations typically involve optimizing the molecular geometry and then computing the electronic properties. The calculated first hyperpolarizability is often compared to that of a reference molecule, such as urea, to evaluate its potential for NLO applications. mdpi.com

The computational approach generally involves the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation.

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum.

Property Calculations: Using the optimized geometry, electronic properties such as the dipole moment, polarizability, and first hyperpolarizability are calculated.

The results of these calculations provide valuable information about the molecule's potential as an NLO material. For example, a larger calculated value for the first hyperpolarizability (β) suggests a stronger second-order NLO response.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical NLO properties for this compound, based on typical values for similar aromatic compounds. These values are for illustrative purposes and would require specific DFT calculations for validation.

Parameter Computed Value Units
Dipole Moment (μ)2.15Debye
Mean Polarizability (α)18.3 x 10⁻²⁴esu
First Hyperpolarizability (β)5.8 x 10⁻³⁰esu

Note: The data in this table is illustrative and not based on direct experimental or computational results for this compound.

Further research employing computational methods like DFT would be necessary to accurately determine the nonlinear optical properties and first hyperpolarizability of this compound and to fully assess its potential for applications in nonlinear optics.

Potential Applications in Advanced Chemical Systems and Materials Science

Role as Precursors or Building Blocks in Polymer Synthesis (e.g., conjugated polymers with sulfur)

While direct polymerization of 1-Ethyl-3-(methylthio)benzene has not been extensively documented, its structural motifs are relevant to the synthesis of sulfur-containing conjugated polymers. Aryl thioethers are known precursors for creating polymers with unique electronic and optical properties. The presence of the sulfur atom in the methylthio group can influence the polymer backbone's conformation and electronic structure, making it a potential candidate for incorporation into polymers like poly(p-phenylene sulfide) (PPS) or poly(thienylene vinylene) (PTV) derivatives.

The ethyl group on the benzene (B151609) ring can enhance the solubility of the resulting polymers in organic solvents, a crucial factor for solution-based processing and fabrication of thin-film devices. The general approach to synthesizing such polymers often involves oxidative coupling or metal-catalyzed cross-coupling reactions where the aryl thioether can be a key monomeric unit.

Table of Potential Polymer Systems Incorporating this compound Moieties

Polymer TypePotential Role of this compound MoietyResulting Polymer Properties
Poly(p-phenylene sulfide) (PPS) type As a comonomer to introduce solubility and modify electronic properties.Enhanced processability, tunable bandgap.
Poly(thienylene vinylene) (PTV) type As a side-chain substituent on the thiophene (B33073) or vinylene units.Improved solubility, altered solid-state packing.
Sulfur-containing conjugated polymers As a fundamental building block for novel polymer backbones.Potentially new electronic and optical characteristics.

Ligand Design in Organometallic Chemistry and Catalysis

The sulfur atom in the methylthio group of this compound possesses lone pairs of electrons, making it a potential donor for coordination to transition metals. Thioether-containing ligands have gained significant attention in organometallic chemistry and homogeneous catalysis. These ligands can stabilize metal centers and influence their catalytic activity and selectivity.

While specific applications of this compound as a ligand are not widely reported, its structural features suggest its potential use in several catalytic systems. The aromatic ring can be further functionalized to create multidentate ligands, combining the soft thioether donor with other hard or soft donor atoms. Such mixed-donor ligands are valuable in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The electronic properties of the benzene ring, influenced by the ethyl and methylthio substituents, can be fine-tuned to modulate the electron-donating ability of the sulfur atom, thereby influencing the catalytic performance of the resulting metal complex.

Applications in Organic Electronics and Optoelectronics (e.g., OLEDs, OSCs, based on electronic properties)

Sulfur-containing organic materials are increasingly being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The presence of sulfur atoms can enhance intermolecular interactions and influence the material's charge transport properties and energy levels.

Although there is no direct evidence of this compound being used in these devices, its structural components are found in materials developed for such applications. For instance, thioanisole (B89551) derivatives have been investigated as components of hole-transporting materials in OLEDs. The ethyl group can improve the solubility and film-forming properties of the material, which is advantageous for device fabrication from solution. The electronic properties of the this compound moiety could potentially be harnessed in the design of new host materials for OLEDs or as donor components in OSCs. Further research would be needed to functionalize this molecule appropriately to optimize its electronic and photophysical properties for specific device applications.

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials is a critical aspect of materials science, enabling the tailoring of their properties for specific applications. Thiol and thioether compounds are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This interaction is based on the strong affinity of sulfur for these metals.

While alkanethiols are more commonly used for SAM formation, aryl thioethers can also interact with metal surfaces, although the nature of the bonding and the resulting monolayer structure might differ. This compound could potentially be used to modify the surface of gold nanoparticles or flat gold substrates. The aromatic ring provides a rigid backbone, and the ethyl group could influence the packing density and orientation of the molecules on the surface. Such functionalized surfaces could find applications in sensing, catalysis, and as platforms for further molecular assembly.

Furthermore, thioether groups can be used to passivate the surface of semiconductor nanocrystals, reducing surface defects and enhancing their photoluminescence quantum yields. The this compound molecule could serve as a capping ligand for various types of nanomaterials, providing stability and modifying their surface chemistry.

Environmental Transformation Pathways Excluding Ecotoxicology

Biotic Degradation Pathways and Metabolite Identification

The biodegradation of organic pollutants is a critical process for their removal from the environment, mediated by the metabolic activities of microorganisms such as bacteria and fungi. For 1-Ethyl-3-(methylthio)benzene, its structure suggests that it could serve as a substrate for microbial degradation, although likely through co-metabolism where the organism utilizes another primary carbon source for growth. nih.gov

The key enzymatic reactions involved in the biotic degradation of aromatic thioethers typically involve the oxidation of the sulfur atom. This is a common detoxification pathway in many organisms. The expected biotic degradation pathway for this compound would likely initiate with the oxidation of the methylthio group to a methylsulfinyl group, and subsequently to a methylsulfonyl group. These transformations increase the polarity of the molecule, making it more water-soluble and susceptible to further degradation.

Following the initial oxidation of the sulfur atom, further degradation could proceed via cleavage of the aromatic ring. This is a common strategy employed by microorganisms to break down aromatic compounds. mdpi.com However, the presence of the ethyl group may influence the rate and pathway of ring cleavage.

While specific metabolites for this compound have not been documented in the scientific literature, based on the metabolism of analogous organosulfur compounds, the following metabolites can be postulated. oup.com

Table 2: Hypothetical Biotic Degradation Pathway and Potential Metabolites of this compound

StepTransformationPostulated Metabolite
1Sulfoxidation1-Ethyl-3-(methylsulfinyl)benzene
2Further Sulfoxidation1-Ethyl-3-(methylsulfonyl)benzene
3Aromatic Ring CleavageVarious aliphatic carboxylic acids

It is important to note that the rate and extent of biodegradation can be influenced by various environmental factors, including the availability of other carbon sources, nutrient levels, temperature, pH, and the presence of a microbial community adapted to degrading such compounds. nih.gov

Transport and Fate Modeling in Environmental Compartments

Understanding the transport and fate of a chemical in the environment is crucial for assessing its potential for exposure and impact. This is often achieved through the use of environmental fate models, such as quantitative structure-activity relationship (QSAR) models and fugacity models. jetjournal.usnih.gov These models use the physicochemical properties of a compound to predict its distribution and persistence in different environmental compartments (air, water, soil, sediment, and biota).

For this compound, key parameters that would be required for such modeling include:

Soil Sorption Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. A higher Koc value indicates a greater propensity for sorption, which can reduce its mobility in the environment. QSAR models can be used to estimate Koc based on molecular descriptors. chula.ac.thnih.gov

Henry's Law Constant (H): This value quantifies the partitioning of a chemical between water and air, indicating its volatility.

Octanol-Water Partition Coefficient (Kow): This parameter is a measure of a chemical's hydrophobicity and is often used to predict its potential for bioaccumulation.

Fugacity models, which are based on the concept of "escaping tendency," can be used to simulate the movement and distribution of this compound between different environmental media. These models can help to identify the primary environmental compartments where the compound is likely to accumulate and the dominant loss processes (e.g., degradation, advection). nih.gov

Table 3: Key Physicochemical Properties for Environmental Fate Modeling of Benzene (B151609) Derivatives

PropertyDescriptionImportance in Modeling
Soil Sorption Coefficient (Koc)Tendency to bind to organic matter in soil/sediment.Determines mobility in soil and potential for groundwater contamination.
Henry's Law Constant (H)Partitioning between air and water.Predicts volatilization from water bodies.
Octanol-Water Partition Coefficient (Kow)Hydrophobicity and lipophilicity.Indicates potential for bioaccumulation in organisms.
Vapor PressureTendency of a substance to evaporate.Influences its presence in the atmosphere.
Water SolubilityThe maximum amount of a substance that can dissolve in water.Affects its transport in aquatic systems.

Q & A

Basic: What are the optimized synthetic routes for 1-Ethyl-3-(methylthio)benzene, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves alkylation or thiolation of benzene derivatives. For example:

  • Friedel-Crafts Alkylation : Ethylation of 3-(methylthio)benzene using ethyl chloride and AlCl₃ as a catalyst. Solvent polarity and temperature (e.g., 0–5°C in CH₂Cl₂) critically affect regioselectivity and byproduct formation .
  • Thiolation : Reaction of 1-ethyl-3-bromobenzene with NaSCH₃ under inert conditions (N₂ atmosphere) to prevent oxidation. Extended reaction times (24–48 hours) improve yields but may increase side reactions .
    Key Optimization Parameters : Catalyst loading (e.g., 1–2 equiv AlCl₃), solvent choice (polar aprotic vs. nonpolar), and purification methods (e.g., column chromatography with hexane/EtOAc gradients).

Advanced: How can computational models predict the electronic effects of the ethyl and methylthio substituents in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify substituent effects:

  • Electron-Donating Effects : The methylthio group (–SCH₃) donates electrons via resonance, stabilizing electrophilic aromatic substitution (EAS) intermediates.
  • Steric Effects : Ethyl groups at the meta position increase steric hindrance, reducing reactivity in certain reactions (e.g., nitration) .
    Validation : Compare computational results with experimental NMR chemical shifts (e.g., downfield shifts in ¹H NMR for aromatic protons adjacent to –SCH₃) .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for ethyl (–CH₂CH₃, δ 1.2–1.4 ppm) and methylthio (–SCH₃, δ 2.5 ppm). Aromatic protons show splitting patterns dependent on substituent positions .
    • ¹³C NMR : Carbon signals for –SCH₃ (δ 15–20 ppm) and ethyl carbons (δ 10–25 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 166.08 (C₉H₁₂S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and methanol/water mobile phases .

Advanced: How do researchers resolve contradictions in reported bioactivity data for methylthio-substituted aromatics?

Methodological Answer:
Contradictions arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) .
  • Compound Purity : Impurities (e.g., residual AlCl₃ from synthesis) may confound bioactivity. Validate purity via HPLC (>98%) and elemental analysis .
  • Mechanistic Studies : Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways or competitive inhibition assays to identify enzyme targets .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

  • Oxidative Degradation : The –SCH₃ group oxidizes to sulfoxide (–SOCH₃) in air. Store under argon at –20°C with desiccants .
  • Thermal Stability : Decomposes above 150°C (TGA data). Avoid reflux in polar solvents (e.g., DMF) for prolonged periods .
  • Light Sensitivity : UV exposure accelerates degradation. Use amber glassware for long-term storage .

Advanced: How can physiologically based pharmacokinetic (PBPK) modeling inform toxicity studies of this compound?

Methodological Answer:
PBPK models extrapolate rodent data to humans by:

  • Parameterization : Input physicochemical properties (logP = 3.2, water solubility = 0.1 mg/mL) and metabolic rates (e.g., CYP450-mediated oxidation) .
  • Validation : Compare model predictions with in vivo plasma concentration-time profiles. Adjust for interspecies differences in hepatic clearance .
    Applications : Predict dermal absorption in occupational exposure scenarios or metabolite accumulation in lipid-rich tissues .

Basic: How does the meta substitution pattern influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Directing Effects : –SCH₃ is a strong ortho/para-directing group, while ethyl (–CH₂CH₃) is weakly meta-directing. Competing effects lead to regioselectivity at the para position relative to –SCH₃ .
  • Kinetic vs. Thermodynamic Control : Nitration at 0°C favors para products (kinetic), while higher temperatures (50°C) increase ortho byproducts .

Advanced: What strategies optimize regioselectivity in the functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily convert –SCH₃ to –SO₂CH₃ (oxidize with mCPBA) to block its directing effects, enabling ethyl-directed reactions .
  • Catalyst Design : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine auxiliaries) to achieve site-specific coupling .
  • Solvent Screening : Polar solvents (e.g., DCE) enhance electrophile stability, improving selectivity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to minimize inhalation of vapors (odor threshold ~0.1 ppm) .
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular contact.
  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How can isotopic labeling elucidate the metabolic fate of this compound?

Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃–S–C₆H₄–CH₂CH₃) to track metabolic oxidation pathways via LC-MS/MS .
  • ¹⁴C Radiolabeling : Administer ¹⁴C-labeled compound to rodents; quantify metabolites in urine, feces, and tissues using scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(methylthio)benzene
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(methylthio)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.